N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methoxybenzamide is a synthetic organic compound characterized by its complex structure and potential applications in medicinal chemistry. Its molecular formula is with a molecular weight of approximately 340.4 g/mol. The compound features a benzoxazepine core, which is known for its biological activities, particularly in the field of pharmaceuticals.
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methoxybenzamide can be classified under the following categories:
The synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methoxybenzamide involves several steps typically found in organic synthesis.
The synthesis may utilize various reagents like dicyclohexylcarbodiimide for coupling reactions and solvents such as dimethylformamide for reaction media. Reaction conditions like temperature and time are critical for optimizing yield and purity.
The molecular structure of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methoxybenzamide can be described using several key structural features:
CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)OC)NC1=O)C
WPMPPMFJOHZWAP-UHFFFAOYSA-N
These structural representations indicate the presence of multiple rings and functional groups that contribute to the compound's chemical behavior and potential reactivity.
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methoxybenzamide can participate in various chemical reactions due to its functional groups:
Reactions are typically monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure completion and assess purity.
The mechanism of action for N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methoxybenzamide is not extensively documented but can be inferred based on similar compounds:
Studies on related benzoxazepine derivatives suggest potential anti-inflammatory or anticancer activities through modulation of signaling pathways .
Understanding the physical and chemical properties is crucial for practical applications:
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methoxybenzamide has potential applications in various scientific fields:
CAS No.: 943001-56-7
CAS No.: 15399-43-6
CAS No.:
CAS No.: 1471-96-1
CAS No.: 74240-46-3
CAS No.: 55064-20-5